4-(difluoromethyl)-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine 4-(difluoromethyl)-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2548980-86-3
VCID: VC11838780
InChI: InChI=1S/C16H17F2N7/c1-11-21-12(15(17)18)10-14(22-11)23-6-8-24(9-7-23)16-13-2-3-20-25(13)5-4-19-16/h2-5,10,15H,6-9H2,1H3
SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)C(F)F
Molecular Formula: C16H17F2N7
Molecular Weight: 345.35 g/mol

4-(difluoromethyl)-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

CAS No.: 2548980-86-3

Cat. No.: VC11838780

Molecular Formula: C16H17F2N7

Molecular Weight: 345.35 g/mol

* For research use only. Not for human or veterinary use.

4-(difluoromethyl)-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine - 2548980-86-3

Specification

CAS No. 2548980-86-3
Molecular Formula C16H17F2N7
Molecular Weight 345.35 g/mol
IUPAC Name 4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C16H17F2N7/c1-11-21-12(15(17)18)10-14(22-11)23-6-8-24(9-7-23)16-13-2-3-20-25(13)5-4-19-16/h2-5,10,15H,6-9H2,1H3
Standard InChI Key BUGSCIBNAREBFB-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)C(F)F
Canonical SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)C(F)F

Introduction

Synthesis Pathways

The synthesis of such a complex molecule likely involves:

  • Construction of the Pyrimidine Ring: Pyrimidines are typically synthesized through cyclization reactions involving amidines and β-dicarbonyl compounds.

  • Formation of the Pyrazolo[1,5-a]pyrazine Unit: This can be achieved via cyclization of hydrazines with diaminopyridines or related precursors.

  • Coupling with Piperazine: The piperazine unit is introduced through nucleophilic substitution or reductive amination.

  • Introduction of the Difluoromethyl Group: Fluorination reactions using reagents like difluoromethyl sulfonium salts are commonly employed.

3.1. Potential Applications

  • Antimicrobial Activity: Similar pyrazolo[1,5-a]pyrazine derivatives have shown efficacy against bacterial and fungal pathogens due to their ability to disrupt essential enzymatic pathways .

  • Antitubercular Agents: Pyrazolo[1,5-a]pyrimidines have been identified as promising leads in tuberculosis treatment due to their activity against Mycobacterium tuberculosis .

  • Antitumor Properties: The pyrimidine core is a known scaffold for kinase inhibitors and other anticancer agents .

3.2. Mechanism of Action

The compound's activity may involve:

  • Inhibition of key enzymes (e.g., kinases or hydroxylases).

  • Interaction with DNA or RNA due to the planar aromatic structure.

  • Modulation of receptor-ligand interactions through the piperazine group.

Characterization Techniques

Comprehensive characterization is crucial for confirming the structure and purity:

  • NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to aromatic and aliphatic protons and carbons.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared (IR) Spectroscopy: To detect functional groups like NH, C=N, or C-F bonds.

  • X-ray Crystallography: For detailed structural elucidation.

Comparison with Related Compounds

Feature4-(difluoromethyl)-2-methyl...Related Pyrazolo Compounds
Core StructurePyrimidinePyrazole derivatives
Biological TargetEnzymes/receptorsCOX-2, bacterial enzymes
Functional GroupsDifluoromethyl, piperazineMethyl, phenyl
ApplicationsAntimicrobial, antitumorAnti-inflammatory, antibacterial

Research Gaps and Future Directions

Despite its promising structure:

  • Detailed pharmacokinetic studies (e.g., ADME profiling) are needed to assess its drug-like properties.

  • Exploration of structure–activity relationships (SAR) can optimize potency and selectivity.

  • Further biological assays should confirm its efficacy across various disease models.

This compound exemplifies the versatility of heterocyclic chemistry in drug discovery and holds potential for therapeutic innovation in multiple domains.

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